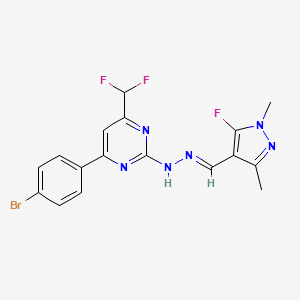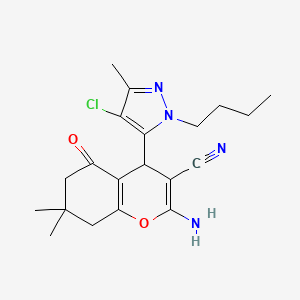
4-(4-Bromophenyl)-6-(difluoromethyl)-2-(2-((5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylene)hydrazinyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde 4-[4-(4-bromophenyl)-6-(difluoromethyl)-2-pyrimidinyl]hydrazone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with fluorine and methyl groups, a carbaldehyde group, and a hydrazone linkage to a pyrimidinyl ring substituted with bromophenyl and difluoromethyl groups.
Preparation Methods
The synthesis of 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde 4-[4-(4-bromophenyl)-6-(difluoromethyl)-2-pyrimidinyl]hydrazone involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring, which can be achieved through the reaction of appropriate precursors under controlled conditions.
Introduction of Substituents: Fluorine and methyl groups are introduced to the pyrazole ring through halogenation and alkylation reactions.
Formation of the Carbaldehyde Group: The carbaldehyde group is introduced via formylation reactions.
Hydrazone Formation: The final step involves the reaction of the pyrazole-4-carbaldehyde with 4-(4-bromophenyl)-6-(difluoromethyl)-2-pyrimidinyl hydrazine under specific conditions to form the hydrazone linkage.
Industrial production methods typically involve optimizing these reactions for scale-up, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde 4-[4-(4-bromophenyl)-6-(difluoromethyl)-2-pyrimidinyl]hydrazone undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromophenyl and difluoromethyl groups.
Hydrolysis: The hydrazone linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding aldehyde and hydrazine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde 4-[4-(4-bromophenyl)-6-(difluoromethyl)-2-pyrimidinyl]hydrazone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde 4-[4-(4-bromophenyl)-6-(difluoromethyl)-2-pyrimidinyl]hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydrazone linkage plays a crucial role in its binding affinity and specificity, while the fluorine and bromine substituents enhance its reactivity and stability.
Comparison with Similar Compounds
Similar compounds include:
5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid: This compound shares the pyrazole ring and fluorine substituent but differs in the functional groups attached.
5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride: Similar in structure but contains a carbonyl chloride group instead of the carbaldehyde and hydrazone linkage.
1,3-Dimethyl-5-phenoxy-4-pyrazolecarboxaldehyde oxime: This compound has a similar pyrazole ring but different substituents and functional groups.
The uniqueness of 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde 4-[4-(4-bromophenyl)-6-(difluoromethyl)-2-pyrimidinyl]hydrazone lies in its specific combination of substituents and the hydrazone linkage, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H14BrF3N6 |
|---|---|
Molecular Weight |
439.2 g/mol |
IUPAC Name |
4-(4-bromophenyl)-6-(difluoromethyl)-N-[(E)-(5-fluoro-1,3-dimethylpyrazol-4-yl)methylideneamino]pyrimidin-2-amine |
InChI |
InChI=1S/C17H14BrF3N6/c1-9-12(16(21)27(2)26-9)8-22-25-17-23-13(7-14(24-17)15(19)20)10-3-5-11(18)6-4-10/h3-8,15H,1-2H3,(H,23,24,25)/b22-8+ |
InChI Key |
YRLFSCLSDNBOSU-GZIVZEMBSA-N |
Isomeric SMILES |
CC1=NN(C(=C1/C=N/NC2=NC(=CC(=N2)C(F)F)C3=CC=C(C=C3)Br)F)C |
Canonical SMILES |
CC1=NN(C(=C1C=NNC2=NC(=CC(=N2)C(F)F)C3=CC=C(C=C3)Br)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-cyclopropyl-N-(1-ethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10928286.png)


![1-(3-methoxypropyl)-3-[4-(1H-pyrazol-1-yl)benzyl]thiourea](/img/structure/B10928312.png)
![1-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}pyrrolidine-2,5-dione](/img/structure/B10928317.png)
![1-[4-(1-ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]azepane](/img/structure/B10928318.png)
![N-(4-tert-butylcyclohexyl)-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B10928321.png)
![N'-{(E)-[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B10928326.png)
![N-(4-ethylphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10928328.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10928331.png)
![Methyl 4-methyl-3-[(prop-2-en-1-ylcarbamothioyl)amino]benzoate](/img/structure/B10928343.png)
![1-(4-fluorophenyl)-3,6-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10928347.png)
![N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]-1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10928350.png)
![N-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10928355.png)
